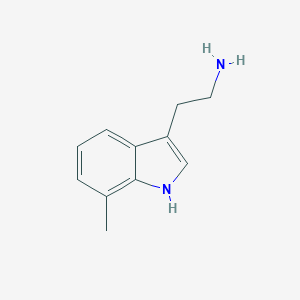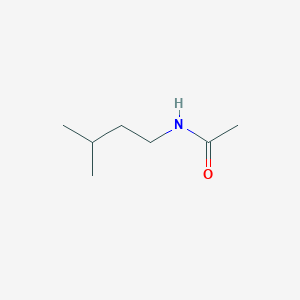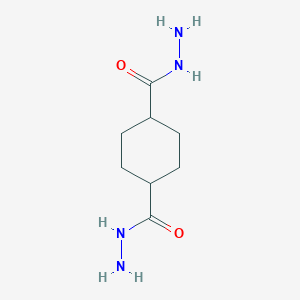
7-Methyltryptamin
Übersicht
Beschreibung
7-Methyltryptamine is an organic compound with the chemical formula C11H14N2. It is a derivative of tryptamine, featuring a methyl group at the seventh position of the indole ring. This compound is known for its psychoactive properties and is part of the broader class of tryptamines, which are known to interact with serotonin receptors in the brain .
Wissenschaftliche Forschungsanwendungen
7-Methyltryptamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its interaction with serotonin receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential use in developing antidepressants and other psychoactive drugs.
Industry: Utilized in the production of various chemical compounds and materials.
Wirkmechanismus
Target of Action
7-Methyltryptamine, a derivative of tryptamine, is closely related to the neurotransmitter serotonin (5-hydroxytryptamine) which partially explains its mechanism of action . The primary target of 7-Methyltryptamine is the Serotonin 2a (5-HT2a) receptor . This receptor plays a crucial role in the function of the central nervous system, particularly in the pathways related to mood and cognition.
Mode of Action
7-Methyltryptamine acts as an agonist at the 5-HT2a receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The activation of 5-HT2a receptors can lead to various physiological responses, including alterations in mood, perception, and cognitive processes .
Biochemical Pathways
The biochemical pathways of 7-Methyltryptamine are similar to those of other tryptamines. Tryptamines are converted to their active forms via decarboxylation, a process facilitated by the enzyme aromatic amino acid decarboxylase (AADC) . Once activated, 7-Methyltryptamine can interact with its target receptors and exert its effects.
Pharmacokinetics
It’s known that tryptamines, in general, are metabolized in the liver by various enzymes, including monoamine oxidase (mao) and cytochrome p450 (cyp) enzymes . These enzymes play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of the compound, thereby influencing its bioavailability.
Result of Action
The activation of 5-HT2a receptors by 7-Methyltryptamine can lead to a variety of effects at the molecular and cellular levels. These effects can include alterations in neuronal firing rates, changes in gene expression, and modulation of intracellular signaling pathways . The exact effects can vary depending on the specific location of the 5-HT2a receptors within the brain and the physiological context in which they are activated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Methyltryptamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with target receptors . Furthermore, individual factors such as age, health status, and genetic makeup can also influence how 7-Methyltryptamine is metabolized and how it exerts its effects.
Biochemische Analyse
Biochemical Properties
7-Methyltryptamine, like other tryptamines, is believed to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tryptamines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Methyltryptamine can be synthesized through various methods. One common approach involves the reaction of propanammonium chloride with dimethylamine. The process typically involves the following steps :
Preparation of Reactants: Propanammonium chloride and dimethylamine are prepared.
Reaction: In an appropriate solvent, propanammonium chloride and dimethylamine are slowly added to the reaction vessel. The temperature and stirring speed are controlled during the reaction.
Product Isolation: After the reaction is completed, the product is isolated using suitable methods.
Industrial Production Methods: Industrial production of 7-Methyltryptamine often involves multi-step synthesis processes. One such method includes the use of tetrahydrofuran, trichlorophosphate, ammonium acetate, and lithium aluminium tetrahydride under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminium hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Yields compounds like 7-methylindole-3-carboxylic acid.
Reduction: Produces 7-methyltryptamine derivatives with reduced functional groups.
Substitution: Results in halogenated or alkylated 7-methyltryptamine derivatives.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyltryptamine (DMT): Known for its potent hallucinogenic properties.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another powerful hallucinogen with a similar structure.
Alpha-Methyltryptamine (AMT): A stimulant and psychoactive compound with effects similar to 3,4-methylenedioxy-N-methylamphetamine (MDMA).
Uniqueness: 7-Methyltryptamine is unique due to its specific methylation at the seventh position of the indole ring, which influences its interaction with serotonin receptors and its overall psychoactive profile .
Eigenschaften
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGBZKQTWMKXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162841 | |
| Record name | 7-Methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14490-05-2 | |
| Record name | 7-Methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14490-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014490052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14490-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1H-indole-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-methyltryptamine?
A1: 7-Methyltryptamine acts as a competitive antagonist of serotonin. [, ] This means it binds to serotonin receptors, preventing serotonin from binding and exerting its effects.
Q2: Can you provide an example from the research of 7-methyltryptamine's antagonistic effect?
A2: In a study on frog taste receptors, 7-methyltryptamine inhibited taste afferent responses and blocked the stimulating effect of serotonin, demonstrating its antagonistic properties. []
Q3: How does 7-methyltryptamine interact with N-acetylneuraminic acid (NeuNAc)?
A3: Research suggests that 7-methyltryptamine can bind to NeuNAc residues, particularly those found on gangliosides and glycoproteins. [] This binding is reversible, saturable, and occurs in a 1:1 fashion. This interaction might be involved in the mechanism of action of 7-methyltryptamine in certain cells.
Q4: Were there any other compounds studied alongside 7-methyltryptamine in the context of embryonic development?
A4: Yes, researchers investigated the effects of various serotonergic and dopaminergic compounds on the embryonic development of the pond snail Lymnaea stagnalis. [, ] Alongside 7-methyltryptamine, they studied compounds like serotonin, D-lysergic acid diethylamide, dopamine, and others, assessing their impact on embryonic development and intracapsular locomotion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)







